サザランドジオシドD, HPLCグレード

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sutherlandioside D is a reference substance used in High-Performance Liquid Chromatography (HPLC) with a CAS Number of 1055329-49-1 . It is derived from the aerial parts of Sutherlandia frutescens .

Molecular Structure Analysis

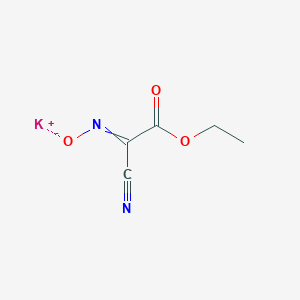

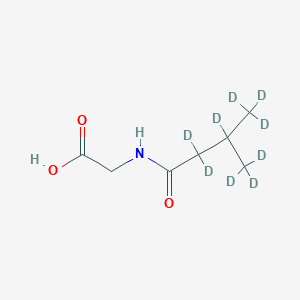

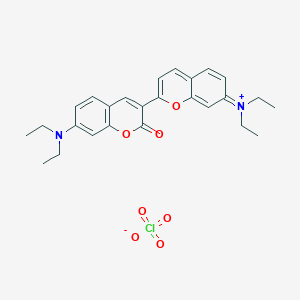

The empirical formula of Sutherlandioside D is C36H58O9 . Its molar mass is 634.77 g/mol .Physical And Chemical Properties Analysis

Sutherlandioside D is a reference substance for HPLC . It is stored at a temperature of +4 °C .作用機序

Target of Action

Sutherlandioside D is a compound found in the South African medicinal plant, Sutherlandia frutescens It is known that sutherlandia frutescens extracts have immune-regulatory, anti-inflammatory, and antioxidant properties , suggesting that the targets could be related to these biological processes.

Mode of Action

It has been suggested that sutherlandioside d may exert its effects through gli/hn signaling pathways that control cell patterning, formation, and proliferation in animal cells . These pathways play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis.

Biochemical Pathways

Sutherlandioside D is believed to influence several biochemical pathways. It has been suggested that the compound may regulate macrophage activation and wider metabolic immunomodulatory processes underlying conditions such as inflammation and metabolic syndrome . It may also exert its anti-cancer effects through Gli/Hn signaling pathways .

Result of Action

Sutherlandioside D has been associated with high anti-tumorogenic effects against prostate cancer . It is also suggested to have immune-regulatory, anti-inflammatory, and antioxidant properties . These effects could be attributed to the compound’s potential ability to regulate macrophage activation and metabolic immunomodulatory processes .

Action Environment

The action of Sutherlandioside D can be influenced by environmental factors. For instance, Sutherlandia frutescens, the plant from which Sutherlandioside D is derived, exhibits considerable qualitative and quantitative chemical variability depending on their natural wild origins . This suggests that the efficacy and stability of Sutherlandioside D could also be influenced by environmental conditions.

実験室実験の利点と制限

One advantage of using Sutherlandioside D in lab experiments is its natural origin, which may make it a safer alternative to synthetic compounds. Additionally, the anti-cancer and anti-inflammatory effects of Sutherlandioside D make it a promising candidate for further research. However, one limitation of using Sutherlandioside D in lab experiments is its limited availability, which may make it difficult to conduct large-scale studies.

将来の方向性

There are several future directions for research on Sutherlandioside D. One area of interest is the potential use of Sutherlandioside D as a therapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage and administration route of Sutherlandioside D for cancer treatment. Another area of interest is the use of Sutherlandioside D in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to elucidate the mechanism of action of Sutherlandioside D and its potential interactions with other compounds.

Conclusion

In conclusion, Sutherlandioside D is a natural compound found in the Sutherlandia frutescens plant that has been the subject of scientific research due to its potential therapeutic properties. Sutherlandioside D has been found to possess anti-inflammatory, anti-cancer, and immunomodulatory effects. The synthesis of Sutherlandioside D can be achieved through various methods, including extraction from the plant or chemical synthesis. Future research on Sutherlandioside D may lead to the development of novel therapeutic agents for cancer and inflammatory diseases.

合成法

The synthesis of Sutherlandioside D can be achieved through various methods, including extraction from the Sutherlandia frutescens plant or chemical synthesis. The extraction method involves the use of organic solvents, such as ethanol or methanol, to extract the compound from the plant. Chemical synthesis involves the use of various reagents to produce Sutherlandioside D in a laboratory setting.

科学的研究の応用

生化学分析

Biochemical Properties

Sutherlandioside D plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, Sutherlandioside D has been shown to interact with cyclooxygenase enzymes, inhibiting their activity and thereby reducing the production of pro-inflammatory prostaglandins . Additionally, it interacts with antioxidant enzymes such as superoxide dismutase and catalase, enhancing their activity and contributing to its overall antioxidant effect . These interactions highlight the compound’s potential in modulating inflammatory and oxidative stress pathways.

Cellular Effects

Sutherlandioside D exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, Sutherlandioside D induces apoptosis by activating the intrinsic apoptotic pathway, which involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes . Furthermore, it modulates cell signaling pathways such as the NF-κB and MAPK pathways, leading to reduced cell proliferation and increased cell death . In normal cells, Sutherlandioside D enhances cellular antioxidant defenses, thereby protecting cells from oxidative damage .

Molecular Mechanism

The molecular mechanism of action of Sutherlandioside D involves several key interactions at the molecular level. It binds to specific receptors on the cell surface, initiating a cascade of intracellular signaling events. For example, Sutherlandioside D binds to the glucocorticoid receptor, leading to the activation of anti-inflammatory gene expression . Additionally, it inhibits the activity of key enzymes involved in inflammation and oxidative stress, such as cyclooxygenase and lipoxygenase . These molecular interactions result in the modulation of various cellular processes, including inflammation, apoptosis, and oxidative stress response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sutherlandioside D have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions . Long-term studies have shown that Sutherlandioside D maintains its anti-inflammatory and antioxidant effects for several weeks when stored properly . Prolonged exposure to light or high temperatures can lead to degradation and reduced efficacy . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function, such as apoptosis and antioxidant defense, are sustained over time, indicating its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of Sutherlandioside D vary with different dosages in animal models. At low to moderate doses, the compound exhibits significant anti-inflammatory and antioxidant effects without noticeable toxicity . At high doses, Sutherlandioside D can induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage do not enhance its efficacy . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential adverse effects.

Metabolic Pathways

Sutherlandioside D is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the initial oxidation of Sutherlandioside D, followed by conjugation reactions involving glucuronidation and sulfation . These metabolic processes facilitate the compound’s excretion and influence its bioavailability and therapeutic efficacy. Additionally, Sutherlandioside D affects metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, Sutherlandioside D is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . For instance, Sutherlandioside D binds to albumin in the bloodstream, enhancing its solubility and transport to target tissues . Once inside the cells, it can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The compound’s distribution is influenced by factors such as tissue perfusion, binding affinity to transport proteins, and cellular uptake mechanisms .

Subcellular Localization

Sutherlandioside D exhibits distinct subcellular localization patterns, which are crucial for its activity and function. It is predominantly localized in the cytoplasm and nucleus, where it interacts with various cellular components . The compound’s localization is mediated by specific targeting signals and post-translational modifications that direct it to these compartments . In the cytoplasm, Sutherlandioside D interacts with signaling proteins and enzymes, modulating their activity and influencing cellular processes . In the nucleus, it binds to transcription factors and DNA, regulating gene expression and contributing to its therapeutic effects .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Sutherlandioside D involves the conversion of a precursor compound, 3,4-dihydroxybenzaldehyde, to the final product through a series of chemical reactions.", "Starting Materials": [ "3,4-dihydroxybenzaldehyde", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 3,4-dihydroxybenzaldehyde in methanol.", "Step 2: Add sodium hydroxide to the solution and stir for 30 minutes.", "Step 3: Acidify the solution with hydrochloric acid to pH 2-3.", "Step 4: Extract the solution with ethyl acetate.", "Step 5: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the solution under reduced pressure to obtain Sutherlandioside D as a white solid." ] } | |

CAS番号 |

1055329-49-1 |

分子式 |

C36H58O9 |

分子量 |

634.8 g/mol |

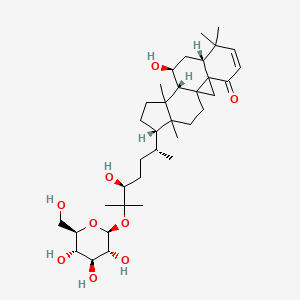

IUPAC名 |

(1S,3S,8S,10S,11S,12S,15R,16R)-10-hydroxy-15-[(2R,5S)-5-hydroxy-6-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadec-5-en-4-one |

InChI |

InChI=1S/C36H58O9/c1-19(8-9-24(39)32(4,5)45-30-28(43)27(42)26(41)22(17-37)44-30)20-10-13-34(7)29-21(38)16-23-31(2,3)12-11-25(40)36(23)18-35(29,36)15-14-33(20,34)6/h11-12,19-24,26-30,37-39,41-43H,8-10,13-18H2,1-7H3/t19-,20-,21+,22-,23+,24+,26-,27+,28-,29+,30+,33-,34+,35+,36-/m1/s1 |

InChIキー |

SWNUBPWWSLUXMU-MVNMJQGYSA-N |

異性体SMILES |

C[C@H](CC[C@@H](C(C)(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)[C@H]2CC[C@@]3([C@@]2(CC[C@]45[C@H]3[C@H](C[C@@H]6[C@]4(C5)C(=O)C=CC6(C)C)O)C)C |

SMILES |

CC(CCC(C(C)(C)OC1C(C(C(C(O1)CO)O)O)O)O)C2CCC3(C2(CCC45C3C(CC6C4(C5)C(=O)C=CC6(C)C)O)C)C |

正規SMILES |

CC(CCC(C(C)(C)OC1C(C(C(C(O1)CO)O)O)O)O)C2CCC3(C2(CCC45C3C(CC6C4(C5)C(=O)C=CC6(C)C)O)C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B1495987.png)

![(1S,2S,5S,7S)-8-azabicyclo[3.2.1]octane-1,2,7-triol](/img/structure/B1495995.png)

![(6S,7R,8As)-2-phenyl-6,7,8-tris(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B1495999.png)

![Chloro[(1,2,3,4,5,6-eta)-2,2'',4,4'',6,6''-hexamethyl[1,1':3',1''-terphenyl]-2'-thiolato-kappaS][tris(4-fluorophenyl)phosphine-kappaP]ruthenium(II)](/img/structure/B1496000.png)

![[(1S,2R,3R,4S,5R,6S,8R,10R,13S,16S,17R,18R)-11-ethyl-8,16,18-trihydroxy-13-(hydroxymethyl)-6-methoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1496004.png)

![[(1R,2S,3S,4S,5S,6S,8S,10R,13S,16S,17R,18R)-11-ethyl-2,4,16-trihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate](/img/structure/B1496005.png)